4-Iodo-3-sulfobenzoic acid
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Overview
Description
4-Iodo-3-sulfobenzoic acid is an organic compound with the molecular formula C7H5IO5S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by iodine and sulfonic acid groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-sulfobenzoic acid typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 3-sulfobenzoic acid. The reaction is carried out in the presence of an iodine source, such as iodine monochloride (ICl), and a suitable solvent like acetic acid. The reaction conditions usually involve heating the mixture to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-sulfobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Iodo-3-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of biologically active molecules due to its ability to undergo various chemical modifications.
Medicine: Research into its derivatives for potential pharmaceutical applications.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 4-Iodo-3-sulfobenzoic acid in chemical reactions involves its functional groups:
Electrophilic Substitution: The iodine atom acts as an electrophile, facilitating substitution reactions.
Coordination Chemistry: The sulfonic acid group can coordinate with metal ions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Sulfobenzoic Acid: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodobenzoic Acid: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Uniqueness
4-Iodo-3-sulfobenzoic acid is unique due to the presence of both iodine and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various synthetic applications .
Properties
Molecular Formula |
C7H5IO5S |
---|---|
Molecular Weight |
328.08 g/mol |
IUPAC Name |
4-iodo-3-sulfobenzoic acid |
InChI |
InChI=1S/C7H5IO5S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |
InChI Key |
KWJVKHVMEMSXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)I |
Origin of Product |
United States |
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